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molecular formula C7H8FNO B1314495 2-Fluoro-5-methoxyaniline CAS No. 62257-15-2

2-Fluoro-5-methoxyaniline

Cat. No. B1314495
M. Wt: 141.14 g/mol
InChI Key: RUTKJXMYXZFXPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07429598B2

Procedure details

A 2.0 L pressure reactor was charged with 10% Pd/C (50% wet paste, 10 g). A solution of 1,5-dibromo-3-fluoro-6-methoxy-5-nitrobenzene (50 g, 0.152 mol) in ethanol (absolute grade, 1.5 L) was added to the catalyst under N2. The stirred reaction mixture was subjected to three cycles of vacuum followed by N2 purge. The reaction mixture was evacuated prior to the introduction of H2 at a pressure of 4 bars. The reaction mixture was evacuated and H2 was introduced until a pressure of 7 bars was reached. The reaction mixture was stirred at 25° C. for 48 hours, with periodic injections of H2 to maintain the internal pressure at 7 bars (note that after 24 hours, the catalyst was replaced). After the reaction had reached completion, the catalyst was removed by filtration through 2 glass microfibre pads under an atmosphere of N2 and the filtrate was concentrated to dryness under reduced pressure at 45° C. The resulting dark orange solid was dissolved in water (500 mL) and the pH of the resulting solution adjusted to >12 using aqueous NaOH (1N, 400 mL). The resulting brown suspension was extracted with tert-butylmethylether (2×1 L). The combined organic extracts were washed with water (500 mL), dried over sodium sulfate, filtered and concentrated in vacuo at 40° C. to afford 2-Fluoro-5-methoxyaniline (18.0 g, 84%) as a brown solid.
Name
1,5-dibromo-3-fluoro-6-methoxy-5-nitrobenzene
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([F:14])[CH2:5][C:6](Br)([N+]([O-])=O)[C:7]=1[O:8][CH3:9].[N:15]#N>C(O)C.[Pd]>[F:14][C:4]1[CH:5]=[CH:6][C:7]([O:8][CH3:9])=[CH:2][C:3]=1[NH2:15]

Inputs

Step One
Name
1,5-dibromo-3-fluoro-6-methoxy-5-nitrobenzene
Quantity
50 g
Type
reactant
Smiles
BrC=1C=C(CC(C1OC)([N+](=O)[O-])Br)F
Name
Quantity
1.5 L
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Three
Name
Quantity
10 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 25° C. for 48 hours, with periodic injections of H2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The stirred reaction mixture
CUSTOM
Type
CUSTOM
Details
purge
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evacuated
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evacuated
ADDITION
Type
ADDITION
Details
H2 was introduced until a pressure of 7 bars
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the internal pressure at 7 bars (note that after 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration through 2 glass microfibre pads under an atmosphere of N2
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness under reduced pressure at 45° C
DISSOLUTION
Type
DISSOLUTION
Details
The resulting dark orange solid was dissolved in water (500 mL)
EXTRACTION
Type
EXTRACTION
Details
The resulting brown suspension was extracted with tert-butylmethylether (2×1 L)
WASH
Type
WASH
Details
The combined organic extracts were washed with water (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo at 40° C.

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
FC1=C(N)C=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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